molecular formula C10H8ClFO3 B13600271 Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B13600271
M. Wt: 230.62 g/mol
InChI Key: SXEKBPJJAQAYCA-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate is an organic compound that features a 3-chloro-4-fluorophenyl group attached to a 3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chloro-2-methylphenyl)-3-oxopropanoate
  • Methyl 3-(4-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(3-chloro-4-methylphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and chemical reactivity compared to similar compounds with only one type of substituent .

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3

InChI Key

SXEKBPJJAQAYCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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